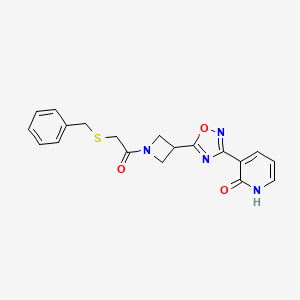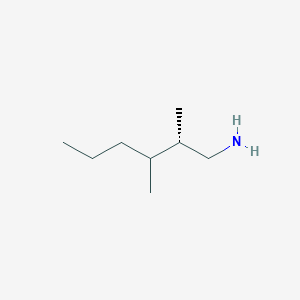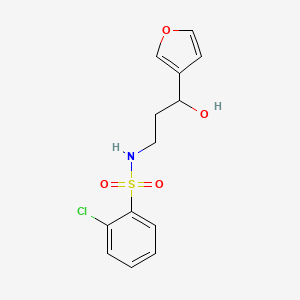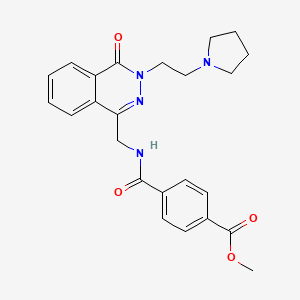![molecular formula C30H36N4O6S2 B2777449 4-[4-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]piperazine-1-carbonyl]-N,N-bis(prop-2-enyl)benzenesulfonamide CAS No. 393838-24-9](/img/structure/B2777449.png)
4-[4-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]piperazine-1-carbonyl]-N,N-bis(prop-2-enyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[4-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]piperazine-1-carbonyl]-N,N-bis(prop-2-enyl)benzenesulfonamide is a useful research compound. Its molecular formula is C30H36N4O6S2 and its molecular weight is 612.76. The purity is usually 95%.
BenchChem offers high-quality 4-[4-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]piperazine-1-carbonyl]-N,N-bis(prop-2-enyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]piperazine-1-carbonyl]-N,N-bis(prop-2-enyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cross-Linking Monomer for Polyacrylamide Gels
The compound has applications as a cross-linking monomer in the development of polyacrylamide gels. These gels are commonly used in electrophoresis techniques for separating and analyzing proteins, nucleic acids, and other biomolecules. By incorporating this compound, researchers can create stable three-dimensional networks within the gel matrix, enhancing its mechanical properties and allowing precise separation of biological samples .
Organic Semiconductor Material
“4,4’-(piperazine-1,4-dicarbonyl)bis(N,N-diallylbenzenesulfonamide)” serves as an organic semiconductor material. Specifically, it is utilized as a hole transport material in high-efficiency red organic light-emitting diodes (OLEDs). These OLEDs find applications in displays, lighting, and optoelectronic devices. The compound’s ability to facilitate efficient charge transport makes it valuable for achieving bright and stable red emission in OLEDs .
properties
IUPAC Name |
4-[4-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]piperazine-1-carbonyl]-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O6S2/c1-5-17-33(18-6-2)41(37,38)27-13-9-25(10-14-27)29(35)31-21-23-32(24-22-31)30(36)26-11-15-28(16-12-26)42(39,40)34(19-7-3)20-8-4/h5-16H,1-4,17-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCPSYOHMGUXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2777366.png)



![Tert-butyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate](/img/structure/B2777371.png)

![2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2777373.png)


![3-(Phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2777378.png)

![(Z)-2-cyano-3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2777382.png)
![(5-bromofuran-2-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2777383.png)
